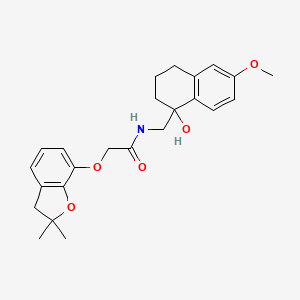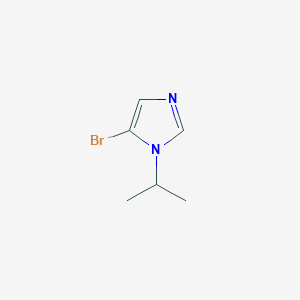![molecular formula C8H7Cl2NS B2551912 2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride CAS No. 2305252-64-4](/img/structure/B2551912.png)
2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid . It is also known as 2-Picolyl chloride hydrochloride .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride involves the use of 2-pyridinylmethanol. This compound is added under stirring and cooling (0°C) to SOCl2 during 2h. The solution obtained is then refluxed for 1h. The excess of SOCl2 is removed in vacuum and the solid residue is used in the next stage .
Molecular Structure Analysis
The molecular formula of 2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride is C6H6ClN·HCl, and its molecular weight is 164.03 . It is a hydrochloride and a pyridinium salt .
Chemical Reactions Analysis
2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride is an alkylating agent . It is a precursor to pyridine-containing ligands .
Physical And Chemical Properties Analysis
2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride is a solid at 20°C . It has a melting point of 124.0 to 127.0°C . It is hygroscopic, meaning it absorbs moisture from the air .
Applications De Recherche Scientifique
- Intermediate in Neratinib Synthesis : EN300-6762707 serves as an intermediate in the synthesis of neratinib, a tyrosine kinase inhibitor used in cancer therapy. Neratinib targets HER2 and EGFR receptors, making it valuable in treating breast and other solid tumors .
- Potential for Novel Drug Candidates : Researchers explore modifications of the thieno[3,2-b]pyridine scaffold to develop new drug candidates. The chloromethyl group provides a versatile handle for further functionalization .
- Alkylation Reactions : EN300-6762707 can participate in alkylation reactions. For instance, it has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalixarenes, demonstrating its utility in organic synthesis .
- Surface Functionalization : Researchers have explored using EN300-6762707 to modify surfaces, such as modifying nanoparticles or attaching it to polymer chains. The resulting materials exhibit altered properties, such as improved adhesion or enhanced reactivity .
- Gd3+ Complexes : EN300-6762707 has been employed in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes. These complexes serve as magnetic resonance imaging (MRI) contrast agents, particularly sensitive to Zn2+ ions .
- Intermediate in Pyridine Alcohol Synthesis : EN300-6762707 is an intermediate in the synthesis of pyridine alcohol, a plant growth regulator. Its role in regulating plant growth and development makes it relevant in agriculture .
- Synthetic Route Optimization : The preparation of EN300-6762707 involves specific steps, including chlorination of 2-methylpyridine. Researchers optimize these synthetic routes for efficient production .
- Quality Control and Characterization : Ensuring the purity and identity of EN300-6762707 is crucial for its successful application. Analytical techniques such as NMR, IR, and HPLC are employed for quality assessment .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Surface Modification
Coordination Chemistry and Imaging Agents
Agrochemicals and Plant Growth Regulators
Process Development and Manufacturing
Safety and Hazards
This compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to not eat, drink or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . If swallowed, it is advised to rinse the mouth and not induce vomiting . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes .
Propriétés
IUPAC Name |
2-(chloromethyl)thieno[3,2-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS.ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;/h1-4H,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDPURQNNDPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CCl)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)





![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)
